molecular formula C6H4F2N2O2 B2951988 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid CAS No. 1342462-39-8

2,2-Difluoro-2-(pyrazin-2-yl)acetic acid

Cat. No.: B2951988
CAS No.: 1342462-39-8
M. Wt: 174.107
InChI Key: PEJPRYTWSMMHOQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(pyrazin-2-yl)acetic acid is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol It is characterized by the presence of two fluorine atoms and a pyrazinyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid typically involves the introduction of the difluoroacetic acid group to a pyrazine derivative. One common method involves the reaction of pyrazine with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can produce a variety of pyrazine derivatives with different functional groups .

Scientific Research Applications

2,2-Difluoro-2-(pyrazin-2-yl)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, influencing biological processes. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(pyrazin-2-yl)acetic acid is unique due to the presence of both the difluoro group and the pyrazine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2-difluoro-2-pyrazin-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-6(8,5(11)12)4-3-9-1-2-10-4/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJPRYTWSMMHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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